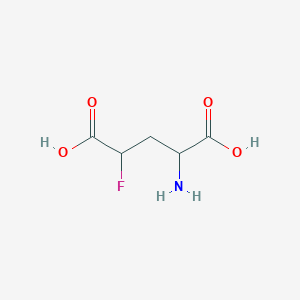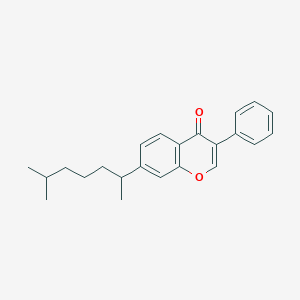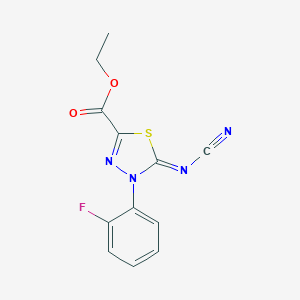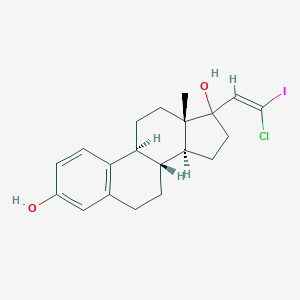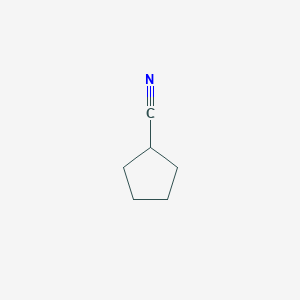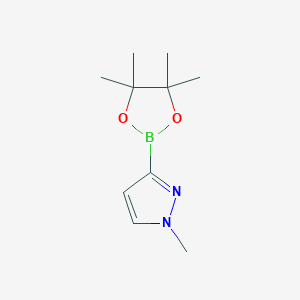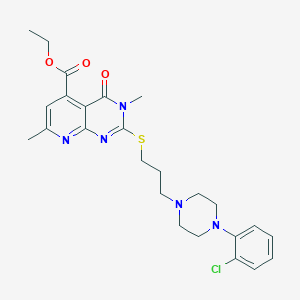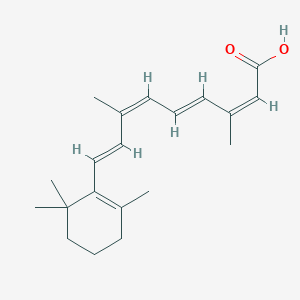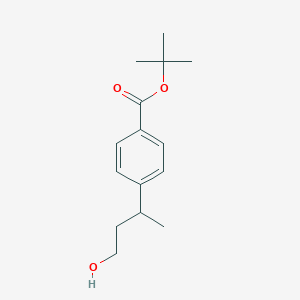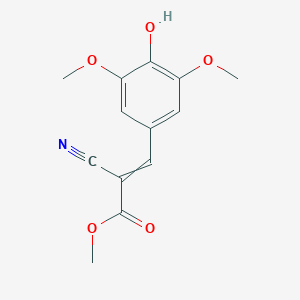
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, also known as MMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MMDA-2 is a structural analog of Mescaline, a naturally occurring psychedelic substance found in several cactus species. MMDA-2 has been investigated for its potential therapeutic applications in various scientific research studies.
Mecanismo De Acción
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate is believed to exert its psychoactive effects by acting as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, emotion, and perception. This compound is also believed to affect the release of neurotransmitters such as dopamine and norepinephrine, which play a role in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, changes in body temperature, and alterations in heart rate and blood pressure. This compound has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate in scientific research is that it can be used as a tool for studying the brain's serotonin system. This compound has also been shown to have potential therapeutic applications in treating various psychiatric disorders. However, one limitation of using this compound in lab experiments is that its psychoactive effects can be difficult to control, which can make it challenging to study its effects in a controlled setting.
Direcciones Futuras
There are several future directions for research on Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate. One area of interest is the potential use of this compound as a therapeutic agent for treating depression and anxiety disorders. Another area of interest is the potential use of this compound in addiction treatment. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion
This compound, or this compound, is a psychoactive drug that has been investigated for its potential therapeutic applications in various scientific research studies. This compound has been shown to affect the brain's serotonin system and has potential therapeutic applications in treating various psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Métodos De Síntesis
The synthesis of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile, followed by the condensation of the resulting product with methyl acrylate. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has been studied for its potential therapeutic applications in various scientific research studies. It has been investigated for its potential use as an antidepressant, anxiolytic, and analgesic agent. This compound has also been studied for its potential use in treating drug addiction and as a tool for studying the brain's serotonin system.
Propiedades
Número CAS |
150973-64-1 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-17-10-5-8(6-11(18-2)12(10)15)4-9(7-14)13(16)19-3/h4-6,15H,1-3H3 |
Clave InChI |
RIATTXRBOBWMME-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)OC |
Sinónimos |
METHYL 2-CYANO-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ACRYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



